cis-1,2-Dichlorocyclobutane

NMR Spectroscopy Stereochemical Assignment Quality Control

cis-1,2-Dichlorocyclobutane (CAS 13372-19-5) is a geminally substituted cyclobutane derivative with the molecular formula C₄H₆Cl₂ and a molecular weight of 124.992 g/mol. It exists as one of several geometric isomers of dichlorocyclobutane, specifically the cis-1,2 configuration in which both chlorine atoms are positioned on the same face of the puckered four-membered ring.

Molecular Formula C4H6Cl2
Molecular Weight 124.992
CAS No. 13372-19-5
Cat. No. B576918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Dichlorocyclobutane
CAS13372-19-5
Molecular FormulaC4H6Cl2
Molecular Weight124.992
Structural Identifiers
SMILESC1CC(C1Cl)Cl
InChIInChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4+
InChIKeyMPWHMPULOPKVDQ-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Dichlorocyclobutane (CAS 13372-19-5): Procurement Specifications and Class Identification


cis-1,2-Dichlorocyclobutane (CAS 13372-19-5) is a geminally substituted cyclobutane derivative with the molecular formula C₄H₆Cl₂ and a molecular weight of 124.992 g/mol . It exists as one of several geometric isomers of dichlorocyclobutane, specifically the cis-1,2 configuration in which both chlorine atoms are positioned on the same face of the puckered four-membered ring . This stereochemistry confers distinct physicochemical properties, spectral signatures, and conformational behavior compared to its trans isomer and other regioisomeric dichlorocyclobutanes [1]. The compound is recognized for its utility as a conformationally restricted building block in organic synthesis and medicinal chemistry applications [2].

cis-1,2-Dichlorocyclobutane (CAS 13372-19-5): Why Isomeric Specificity Determines Experimental Validity


The dichlorocyclobutane family comprises multiple regio- and stereoisomers—including 1,1-, cis-1,2-, trans-1,2-, cis-1,3-, and trans-1,3-dichlorocyclobutanes—each with distinct three-dimensional architectures that directly govern their physicochemical and spectroscopic behavior [1]. In 1,2-disubstituted cyclobutanes, the cis and trans diastereomers exhibit fundamentally different molecular symmetries, chirality, and dipole moments, precluding their use as interchangeable reagents in stereoselective synthesis or structure-activity relationship studies [2]. Furthermore, the synthetic accessibility of cis-1,2-dichlorocyclobutane is governed by specific reaction conditions that favor cis product formation; the trans isomer predominates under alternative chlorination regimes, with reported trans:cis product ratios of approximately 6.8:1 at 100°C in gas-phase chlorination of chlorocyclobutane [3]. Consequently, procurement of the incorrect isomer introduces uncontrolled variables in any experimental workflow reliant on defined stereochemistry, conformational constraints, or predictable spectroscopic outcomes.

cis-1,2-Dichlorocyclobutane (CAS 13372-19-5): Quantitative Differentiation Evidence Against Closest Analogs


cis-1,2-Dichlorocyclobutane ¹H NMR Spectral Signature Differentiates from trans Isomer via Signal Count

cis-1,2-Dichlorocyclobutane exhibits a characteristically simpler ¹H NMR spectrum compared to its trans counterpart, reflecting its higher molecular symmetry. The cis isomer, possessing an internal plane of symmetry (Cₛ point group), renders the two CH₂ ring protons equivalent and the two CHCl ring protons equivalent, resulting in a total of two distinct proton signals [1]. In contrast, trans-1,2-dichlorocyclobutane, which is chiral and lacks a symmetry plane (C₂ point group), displays four distinct ¹H NMR signals [1]. This difference in signal multiplicity provides a rapid, unambiguous method for verifying isomeric identity and purity.

NMR Spectroscopy Stereochemical Assignment Quality Control

cis-1,2-Dichlorocyclobutane Dipole Moment Distinguishes from 1,3-Disubstituted Analog

The molecular dipole moment of cis-1,2-dichlorocyclobutane is non-zero due to the additive vector sum of two polar C–Cl bonds oriented on the same side of the cyclobutane ring [1]. This contrasts sharply with cis-1,3-dichlorocyclobutane, where the two C–Cl bond dipoles are oriented in opposite directions across the ring and effectively cancel, resulting in a net dipole moment of essentially zero [1]. The presence of a substantial dipole moment in the cis-1,2 isomer imparts distinct chromatographic retention behavior and differential solubility characteristics.

Physical Chemistry Separation Science Molecular Design

cis-1,2-Dichlorocyclobutane Vicinal ¹H–¹H Coupling Constant (J_cis) Exceeds J_trans in Cyclobutane Systems

In cyclobutane systems, the ratio of vicinal cis coupling constant (J_cis) to trans coupling constant (J_trans) consistently exceeds unity, with J_cis values typically falling within the range of +8 to +12 Hz and J_trans values within +8 to +10 Hz [1]. This systematic trend—derived from comprehensive analysis of 20 cyclobutane derivatives—reflects the influence of ring puckering and dihedral angle relationships specific to the cyclobutane scaffold [1]. For cis-1,2-dichlorocyclobutane, the vicinal coupling between adjacent ring protons is predicted to be larger than that observed for the trans isomer, providing an additional spectral fingerprint.

NMR Spectroscopy Conformational Analysis Structural Elucidation

cis-1,2-Dichlorocyclobutane Serves as Precursor to Sp³-Enriched, Conformationally Restricted 1,2-Difunctionalized Cyclobutane Building Blocks

cis-1,2-Dichlorocyclobutane represents a strategic entry point into the chemical space of 1,2-difunctionalized cyclobutanes—a class of compounds recognized for providing sp³-enriched, conformationally restricted building blocks of special demand in medicinal chemistry [1]. Recent synthetic methodology development has enabled the preparation of previously inaccessible 1,2-difunctionalized cyclobutanes bearing NH₂/NHBoc, OH, SH, or SO₂F groups as pure (±)-cis- and (±)-trans-diastereomers, with procedures readily scalable to hundred-gram quantities [1]. The cis-1,2-dichloro precursor is poised for nucleophilic substitution or cross-coupling derivatization to access these valuable scaffolds while preserving the defined cis stereochemical relationship.

Medicinal Chemistry Building Block Synthesis Conformational Restriction

cis-1,2-Dichlorocyclobutane Is Achiral; trans-1,2-Dichlorocyclobutane Is Chiral

The stereochemical properties of 1,2-dichlorocyclobutane isomers differ fundamentally: cis-1,2-dichlorocyclobutane possesses an internal plane of symmetry and is achiral despite containing two stereogenic centers, whereas trans-1,2-dichlorocyclobutane lacks any symmetry plane and exists as a pair of enantiomers [1]. This distinction has profound implications for any application involving chiral environments—including asymmetric catalysis, chiral chromatography, or biological target engagement. The achiral nature of the cis isomer eliminates concerns regarding enantiomeric purity and differential biological activity that must be addressed when handling the chiral trans isomer.

Stereochemistry Chirality Pharmaceutical Development

cis-1,2-Dichlorocyclobutane Exhibits Differential Reactivity in Gas-Phase Chlorination Relative to trans Isomer

Under gas-phase chlorination conditions at 100°C, the formation of 1,2-dichlorocyclobutane from chlorocyclobutane proceeds with a pronounced stereochemical preference: the trans:cis product ratio is 6.8:1 [1]. This strong thermodynamic and/or kinetic bias toward the trans isomer underscores the synthetic challenge in obtaining pure cis-1,2-dichlorocyclobutane via non-selective chlorination routes. The cis isomer is the minor product under these conditions, necessitating stereoselective synthetic approaches—such as cyclobutene oxide ring-opening with double inversion—to access the cis configuration in meaningful yield [2].

Reaction Selectivity Synthetic Methodology Process Chemistry

cis-1,2-Dichlorocyclobutane (CAS 13372-19-5): Evidence-Based Application Scenarios


Synthesis of cis-Configured 1,2-Difunctionalized Cyclobutane Medicinal Chemistry Building Blocks

cis-1,2-Dichlorocyclobutane serves as a strategic precursor for accessing the growing chemical space of 1,2-difunctionalized cyclobutanes, which are valued in medicinal chemistry for their sp³-enriched, conformationally restricted scaffolds [1]. The two chlorine atoms positioned in a cis relationship on adjacent carbons provide orthogonal handles for sequential nucleophilic substitution or cross-coupling reactions, enabling the installation of diverse functional groups (e.g., amines, alcohols, thiols, sulfonyl fluorides) while preserving the defined cis stereochemistry. This contrasts with 1,3-dichloro isomers, which yield products with different spatial orientation of substituents. The achiral nature of the cis-1,2 scaffold eliminates complications associated with enantiomeric mixtures during derivatization and biological evaluation [2].

Stereochemical Probe in Conformational and Mechanistic Studies

The distinct ¹H NMR spectral signature of cis-1,2-dichlorocyclobutane—specifically its two-signal spectrum compared to four signals for the trans isomer—enables its use as a stereochemical probe in mechanistic investigations and reaction monitoring [1]. This simple analytical distinction facilitates rapid assessment of stereochemical integrity during synthetic transformations without requiring specialized chiral NMR techniques. Additionally, the well-defined vicinal coupling constant relationships in cyclobutane systems (J_cis/J_trans > 1) provide a diagnostic tool for confirming retention or inversion of configuration during substitution reactions [2].

Chromatographic Method Development and Physicochemical Property Studies

The substantial molecular dipole moment of cis-1,2-dichlorocyclobutane, contrasted with the near-zero dipole moment of cis-1,3-dichlorocyclobutane, provides a model system for studying structure-retention relationships in chromatographic separations [1]. The differential polarity enables systematic investigation of normal-phase and reversed-phase retention behavior as a function of regio- and stereoisomerism within the dichlorocyclobutane series. This property also informs solvent selection for reactions requiring specific dielectric environments and can be exploited in liquid-liquid extraction workflows for isomeric purification.

Reference Standard for Isomeric Purity Verification in Synthetic Chemistry

Given the strong thermodynamic preference for trans-1,2-dichlorocyclobutane formation in non-selective chlorination (trans:cis ratio of 6.8:1 at 100°C), authentic cis-1,2-dichlorocyclobutane serves as an essential reference standard for verifying isomeric purity in synthetic batches [1]. The compound's well-characterized ¹H NMR spectrum—with two distinct signals and predictable coupling constants—enables quantitative assessment of cis:trans ratios in product mixtures, supporting quality control in both research and process development settings [2].

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